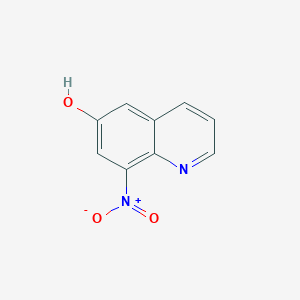

8-Nitroquinolin-6-ol

Descripción

Contextualization within Quinoline (B57606) Chemistry and its Research Significance

Quinoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. chemrj.orgnih.gov The quinoline scaffold is a crucial component in numerous natural and synthetic compounds with a wide array of biological activities. ijpsjournal.comijshr.com This has led to some researchers referring to quinoline as a "perpetual and multipurpose scaffold in medicinal chemistry". nih.gov

The versatility of the quinoline ring system allows for the development of derivatives with diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. chemrj.orgontosight.ai The specific biological effects of quinoline derivatives are often dictated by the nature and position of the substituents on the quinoline core. ontosight.ai

Nitroquinolines, a subset of quinoline derivatives, have been the subject of dedicated research. For instance, some nitroquinoline derivatives have been investigated for their antiparasitic and anticancer properties. nih.gov The nitro group can play a critical role in the biological activity of these compounds, sometimes being essential for their mechanism of action. acs.org The reduction of nitroquinolines to their corresponding aminoquinolines is a significant chemical transformation that can further diversify their potential applications. vulcanchem.comnih.gov

Overview of Academic Trajectory and Emerging Research Frontiers

The study of quinoline derivatives has a long history, with interest continually fueled by their potential applications in drug discovery and materials science. chemrj.orgnih.gov The development of new synthetic methodologies, including more environmentally friendly "green chemistry" approaches, has made the synthesis of a wide range of quinoline derivatives more accessible. ijpsjournal.com

Research into 8-Nitroquinolin-6-ol and related compounds is part of a broader effort to explore the chemical space of quinoline derivatives. nih.gov The synthesis of this compound and its derivatives can be a starting point for creating new molecules with tailored properties. For example, the alkylation of this compound is a step in the synthesis of other complex molecules. researchgate.net

Emerging research frontiers for quinoline derivatives, including nitro-substituted compounds, are diverse. One area of focus is the development of agents targeting specific biological pathways. For example, some nitroquinoline derivatives have been designed to inhibit specific enzymes like epidermal growth factor receptor (EGFR), which is overexpressed in certain cancer cells. nih.gov Another significant area is the investigation of their potential as antiprotozoal agents, with some compounds showing activity against parasites like Leishmania and Trypanosoma. acs.org

Furthermore, the unique photophysical properties of some quinoline derivatives make them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The ability to tune the electronic properties of the quinoline core through substitution allows for the design of materials with specific emission wavelengths. researchgate.net The ongoing exploration of the structure-activity relationships of compounds like this compound continues to open new avenues for research and potential applications. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDVQVFOHUFHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280359 | |

| Record name | 8-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-99-0 | |

| Record name | NSC16523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Nitroquinolin 6 Ol and Analogues

Strategic Approaches to Quinoline (B57606) Core Functionalization

Functionalizing the quinoline ring, particularly when deactivated by a nitro group, requires specific and often targeted chemical strategies. Alkylation, arylation, and nucleophilic substitution are key methods for introducing molecular diversity.

Direct C-H functionalization of the quinoline nucleus is a powerful tool for forging new carbon-carbon bonds. In nitroquinolines, the electron-withdrawing nature of the nitro group influences the reactivity and regioselectivity of these transformations.

Thioalkylation of nitroquinolines can be achieved directly by displacing a ring hydrogen atom. Studies have shown that nitroquinolines react readily with alkanethiols in the presence of sodium hydride to yield the corresponding alkylthio derivatives. rsc.org The reaction preferentially occurs at the position adjacent (ortho) to the nitro group. rsc.org For instance, 8-nitroquinoline (B147351) undergoes thioalkylation to functionalize the core structure. This reaction proceeds under mild conditions and provides a direct route to sulfur-functionalized quinolines. rsc.org

Arylation of the quinoline ring at the 8-position has been accomplished using modern cross-coupling techniques. While direct C-H arylation can be challenging, methods starting from halogenated quinolines are well-established. rsc.org Palladium-catalyzed Suzuki-Miyaura cross-coupling is a prominent strategy. For example, 8-bromo-5-nitroquinoline (B144396) can be coupled with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a suitable ligand like triphenylphosphine (B44618) (PPh₃). rsc.org This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the C8-position. rsc.org Furthermore, a one-pot, two-step sequence involving an initial Suzuki–Miyaura coupling followed by a direct C–H arylation allows for the synthesis of complex, non-symmetrically diarylated quinoline systems. rsc.org

Arylation has also been achieved using Grignard reagents. In studies on nitroquinolones, reaction with aryl Grignards can lead to arylation at positions activated by the nitro group. nih.gov

Table 1: Selected Alkylation and Arylation Reactions on Nitroquinoline Analogues

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 8-Nitroquinoline | Alkanethiols | NaH, THF, low temp | 7-Alkylthio-8-nitroquinoline | Moderate to Good | rsc.org |

| 8-Bromo-5-nitroquinoline | (Benzo)thiophenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, 1,4-dioxane/H₂O, 80 °C | 8-((Benzo)thiophenyl)-5-nitroquinoline | High | rsc.org |

| 5,7-Dimethoxy-6-nitroquinolone | Aryl Grignard reagents | Not specified | 5-Aryl-6-arylamino-7-methoxyquinolone | Not specified | nih.gov |

The nitro group strongly activates the quinoline ring towards nucleophilic attack, facilitating the direct substitution of hydrogen atoms, a process known as Nucleophilic Aromatic Substitution of Hydrogen (SNArH). mdpi.comrsc.org This reaction, often termed Vicarious Nucleophilic Substitution (VNS), is a powerful method for C-C and C-N bond formation. mdpi.comnih.gov The reaction proceeds via the formation of a negatively charged intermediate (a Meisenheimer-type complex), which is stabilized by the electron-withdrawing nitro group. mdpi.com Subsequent elimination of a hydride ion, typically through oxidation, restores aromaticity. mdpi.com

The VNS reaction has been extensively studied in various nitroquinoline isomers. mdpi.comresearchgate.net For example, amination of nitroquinolines can be achieved using reagents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base such as potassium tert-butoxide. grafiati.com The substitution generally occurs at the position ortho to the nitro group; however, 8-nitroquinoline is an exception, reacting at the C-7 position (para to the nitro group). grafiati.com Similarly, direct amination of 8-nitroquinoline with carbazole (B46965) in the presence of potassium tert-butoxide in DMF leads to the formation of 7-(9H-carbazol-9-yl)-8-nitroquinoline. mdpi.comresearchgate.net

Cyanation of nitroquinolines also proceeds via nucleophilic substitution of hydrogen. The reaction of 6-nitroquinoline (B147349) with potassium cyanide in DMSO results in the substitution of the hydrogen at the C-5 position. rsc.orgrsc.org

Table 2: Examples of Nucleophilic Displacement of Hydrogen in Nitroquinolines

| Substrate | Nucleophile/Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole / KOBut | C-7 (para) | 7-Amino-8-nitroquinoline derivative | grafiati.com |

| 8-Nitroquinoline | 9H-Carbazole / KOBut | C-7 (para) | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | mdpi.comresearchgate.net |

| 6-Nitroquinoline | KCN | C-5 (ortho) | 6-Nitroquinoline-5-carbonitrile (intermediate) | rsc.orgrsc.org |

Alkylation and Arylation Strategies

Targeted Synthesis of 8-Nitroquinolin-6-ol Precursors

The construction of the this compound scaffold often relies on classical cyclization reactions, such as the Skraup synthesis, or the functionalization of pre-existing quinolines. iipseries.orgnih.gov

The Skraup reaction involves the synthesis of quinoline from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. iipseries.org To synthesize an this compound analogue, a suitably substituted aniline (B41778), like 4-amino-3-nitrophenol, would be a logical starting material. A related method, the Skraup-Doebner-Miller reaction, is a cornerstone for creating the quinoline core. nih.gov For instance, 8-nitroquinoline itself can be synthesized from 2-nitroaniline (B44862) and crotonaldehyde (B89634) in the presence of acid. nih.gov The synthesis of 6-carboxy-8-nitroquinoline has been achieved starting from ethyl 4-amino-3-nitrobenzoate, demonstrating the utility of using substituted anilines to build the desired quinoline core. prepchem.com

Another strategy involves the modification of a quinoline precursor. For example, 6-fluoro-8-nitroquinoline (B1295531) can be synthesized and subsequently hydrolyzed to yield the corresponding 6-hydroxy derivative. fordham.edu However, attempts to hydrolyze 8-amino-6-fluoroquinoline in 70% sulfuric acid to obtain the desired 6-hydroxy product were reported to be unsuccessful, indicating that the stability of the quinoline ring and its substituents under harsh conditions is a critical factor. fordham.edu

A different approach involves the nitration of a quinolinol. The synthesis of 5-nitroquinolin-8-ol is achieved by first treating 8-hydroxyquinoline (B1678124) with sodium nitrite (B80452) in hydrochloric acid to form 8-hydroxy-5-nitrosoquinoline. rsc.org This intermediate is then oxidized using nitric acid to yield the final 5-nitroquinolin-8-ol product. rsc.orgresearchgate.net A similar strategy could theoretically be applied to 6-quinolinol to obtain this compound, although this specific route requires dedicated investigation.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry increasingly prioritizes environmentally benign methods, focusing on reducing waste, energy consumption, and the use of hazardous materials. ijpsjournal.comacs.org The synthesis of quinolines has been a fertile ground for the application of green chemistry principles. acs.orgnumberanalytics.com

Eliminating volatile organic solvents is a key goal of green chemistry. pharmafeatures.com Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often milder reaction conditions. rsc.org The Friedländer synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been successfully performed under solvent-free conditions using catalysts like oxalic acid or reusable ionic liquids. acs.orgresearchgate.net Mechanochemical methods, such as ball milling, also provide a solvent-free alternative that can enable reactions that are difficult in solution. rsc.org

Water is considered an ideal green solvent due to its abundance, non-toxicity, and safety. tandfonline.com Several methodologies for quinoline synthesis have been adapted to aqueous media. rsc.org For example, a one-pot, three-component reaction for synthesizing polysubstituted quinolines using thiamine (B1217682) hydrochloride (Vitamin B1) as a catalyst proceeds efficiently in water under reflux conditions. rsc.org The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) can facilitate reactions between organic substrates in water. tandfonline.comresearchgate.net Rhodium-catalyzed synthesis of quinolines from anilines and allyl alcohols has also been developed in an aqueous system, featuring a recyclable catalytic system. rsc.org

Developing catalyst-free reactions simplifies purification processes and reduces costs and toxicity associated with metal catalysts. dokumen.pub A catalyst-free, one-pot method for synthesizing quinolinedicarboxylates has been reported, proceeding through the thermal denitrogenation of an azidobenzaldehyde followed by cycloaddition and aromatization, with water and nitrogen gas as the only byproducts. researchgate.net Microwave irradiation has been used to promote catalyst-free C-H activation of methylquinolines for subsequent reactions in water, providing rapid and clean synthesis of functionalized quinolines. dokumen.pub

Lowering the energy input is another critical aspect of sustainable synthesis. ijpsjournal.com Microwave-assisted synthesis has emerged as a powerful low-energy technique, as it delivers energy directly to the reactants, leading to dramatic acceleration of reaction rates and often higher yields compared to conventional heating. pharmafeatures.commdpi.com The Friedländer synthesis has been adapted to microwave conditions using a reusable solid acid catalyst (Nafion NR50) in ethanol (B145695), providing an environmentally friendly route to quinolines. mdpi.com

Visible-light-mediated synthesis represents another eco-friendly, low-energy approach, using photons as a clean energy source. rsc.org Numerous protocols for quinoline synthesis have been developed using visible light, often with blue LEDs, which allows for reactions to occur under mild, ambient temperature conditions. rsc.org

Table 3: Overview of Green Synthetic Approaches to Quinolines

| Green Strategy | Reaction Type | Conditions / Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Medium | Three-component reaction | Thiamine hydrochloride (VB1), H₂O, reflux | Use of water as solvent, biodegradable catalyst | rsc.org |

| Rhodium-catalyzed cyclization | Rh(II)acetate/TPPTS, H₂O | Recyclable catalyst, aqueous medium | rsc.org | |

| Solvent-Free | Friedländer Synthesis | Oxalic acid, neat, heat | No solvent, cost-effective organic catalyst | researchgate.net |

| Knoevenagel condensation/cyclization | Fusion (170–212 °C), sealed tube | No solvent, simple procedure | ajol.info | |

| Catalyst-Free | C-H activation / Michael addition | H₂O, microwave irradiation | No catalyst or additives, clean reaction | dokumen.pub |

| Denitrogenation / Cycloaddition | One-pot, heat | No catalyst, only N₂ and H₂O as byproducts | researchgate.net | |

| Low-Energy | Friedländer Synthesis | Nafion NR50, ethanol, microwave | Reusable catalyst, energy-efficient | mdpi.com |

| Various | Photocatalyst, visible light (blue LED) | Uses light as clean energy source, mild conditions | rsc.org |

Solvent-Free and Aqueous Medium Reactions

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.orgresearchgate.netat.ua This approach has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its potential for the efficient production of this compound and its analogues. rsc.orgiipseries.org

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the synthesis of other nitroquinoline derivatives under microwave irradiation provides a strong precedent. For instance, Arasakumar et al. have reported the microwave-assisted synthesis of 8-nitroquinoline derivatives with good yields. researchgate.net In their work, the reaction of arylhydrazines with 3-arylidene-2,3-dihydro-8-nitro-4-quinolones in ethanol was carried out in a microwave reactor at 80°C and 110 W for 7-10 minutes, resulting in the desired products. researchgate.net This suggests that a similar approach could be adapted for the synthesis of this compound, potentially by reacting a suitably substituted aniline with a β-keto ester under microwave irradiation.

The key advantages of employing microwave irradiation in these syntheses include a significant reduction in reaction time and an improvement in yield. researchgate.net For example, a nucleophilic substitution reaction on a quinoline system to produce amino analogues of nitroxoline (B368727) showed a drastic reduction in reaction time and improved yields under microwave conditions compared to conventional heating. researchgate.net These findings underscore the potential of microwave-assisted techniques to enhance the efficiency of synthesizing this compound and its derivatives.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolone-Hybrids

| Method | Reaction Time | Yield | Reference |

| Conventional | Hours to Days | Lower | nih.gov |

| Microwave-Assisted | Minutes | Higher | nih.gov |

Derivatization from Related Quinoline Scaffolds

The chemical scaffold of quinoline allows for a variety of modifications, enabling the synthesis of a wide array of derivatives with diverse properties.

Modifications of Hydroxyquinoline and Nitroquinoline Derivatives

The synthesis of this compound can be achieved through the modification of existing hydroxyquinoline and nitroquinoline precursors. A common strategy involves the nitration of a hydroxyquinoline. For example, 5-nitroquinolin-8-ol has been synthesized by the nitration of 8-hydroxyquinoline. researchgate.net A similar approach could be envisioned for the synthesis of this compound, starting from 6-hydroxyquinoline. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

Conversely, an existing nitroquinoline can be modified to introduce a hydroxyl group. While direct hydroxylation can be challenging, multi-step sequences involving nucleophilic aromatic substitution or other functional group interconversions are plausible routes.

The reduction of the nitro group in nitroquinoline derivatives to an amino group is a common transformation that opens up further avenues for derivatization. researchgate.net For instance, 4-amino-2-methyl-3-nitro-6 or 7-substituted quinoline derivatives have been synthesized, and the subsequent reduction of the nitro group yields the corresponding 3,4-diamino derivatives. researchgate.net

Introduction of Diverse Substituents on the Quinoline Ring

The introduction of a wide range of substituents onto the quinoline ring is crucial for creating analogues of this compound with tailored properties. Various synthetic strategies can be employed to achieve this.

The Skraup-Doebner-Miller reaction and its variations are classical methods for quinoline synthesis that allow for the introduction of substituents on the benzene (B151609) ring of the quinoline nucleus by starting with appropriately substituted anilines. nih.gov For example, the synthesis of 7-methyl-8-nitroquinoline (B1293703) can be achieved from m-toluidine. iipseries.org

Furthermore, nucleophilic substitution reactions on chloro-substituted quinolines are a versatile method for introducing a variety of functional groups. For instance, 4-chloro-2-methyl-3-nitroquinolines have been used as precursors to synthesize a range of heterocyclo[c]quinolines by reacting them with different nucleophiles. researchgate.net

The Mannich reaction is another powerful tool for introducing aminomethyl substituents. For example, 7-((4-methylpiperazin-1-yl)methyl)-5-nitroquinolin-8-ol has been prepared by reacting 5-nitroquinolin-8-ol with formaldehyde (B43269) and N-methylpiperazine. rsc.org This demonstrates how the core structure of a nitro-substituted hydroxyquinoline can be further functionalized.

The introduction of substituents can also be achieved through the condensation of activated quinoline derivatives with other molecules. For example, styrylquinolines can be synthesized by the condensation of a methyl-substituted quinoline with an appropriate aromatic aldehyde, a reaction that can also be facilitated by microwave heating. mdpi.com

Table 2: Examples of Synthesized Substituted Quinoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 8-Hydroxyquinoline | NaNO₂, HCl, HNO₃ | 5-Nitroquinolin-8-ol | researchgate.net |

| 5-Nitroquinolin-8-ol | Formaldehyde, N-Methylpiperazine | 7-((4-Methylpiperazin-1-yl)methyl)-5-nitroquinolin-8-ol | rsc.org |

| 4-Chloro-2-methyl-3-nitroquinolines | Ammonia | 4-Amino-2-methyl-3-nitroquinolines | researchgate.net |

| 2-Methyl-8-nitroquinoline | Aromatic Aldehydes | 2-Styryl-8-nitroquinolines | mdpi.com |

Advanced Spectroscopic and Theoretical Characterization of 8 Nitroquinolin 6 Ol

Spectroscopic Analysis Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to confirm the molecular structure and investigate the electronic environment of 8-nitroquinolin-6-ol.

Infrared (IR) and FT-Raman Spectroscopy Investigations

Infrared (IR) and Fourier-transform (FT) Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within a molecule. For quinoline (B57606) derivatives, these techniques reveal characteristic vibrations of the quinoline core, as well as the nitro (NO₂) and hydroxyl (-OH) groups.

In a related compound, 8-hydroxy-5-nitroquinoline, the FT-IR and FT-Raman spectra have been extensively studied. The vibrational frequencies obtained from these experimental techniques are often compared with theoretical calculations to provide a more accurate assignment of the spectral bands. For instance, in 8-hydroxyquinoline (B1678124), the O-H stretching vibration is a key feature, and its position can be influenced by hydrogen bonding. researchgate.net The C-C aromatic stretching bands in the quinoline ring system typically appear in the region of 1000-1600 cm⁻¹. researchgate.net The presence of the nitro group in this compound would introduce characteristic symmetric and asymmetric stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For the related compound 8-nitroquinoline (B147351), ¹H NMR data shows signals in the aromatic region, with chemical shifts (δ) typically between 7.5 and 9.1 ppm. mdpi.com The coupling patterns between adjacent protons help to assign each signal to a specific position on the quinoline ring. mdpi.com Similarly, the ¹³C NMR spectrum of 8-nitroquinoline displays resonances for the carbon atoms of the quinoline core. mdpi.com

In the case of this compound, the presence of the hydroxyl group would influence the chemical shifts of the nearby protons and carbons. For example, in aminoquinolines, the introduction of an amino group leads to a significant upfield shift (smaller δ values) in the ¹H and ¹³C NMR spectra compared to their nitroquinoline precursors, indicating increased shielding. nih.gov A similar, though less pronounced, effect would be expected for the hydroxyl group in this compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 8-Nitroquinoline | ¹H | 7.57 (dd), 7.63 (t), 8.05 (d), 8.28 (d), 9.08 (dd) mdpi.com |

| ¹³C | 122.8, 123.8, 125.3, 129.1, 132.1, 136.2, 139.6, 147.5, 152.7 mdpi.com | |

| 8-(iso-Propyl)-2-methylquinoline | ¹H | 1.37 (d), 2.73 (s), 4.39 (septet), 7.23 (d), 7.42 (t), 7.57 (t), 7.98 (d) mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

For quinoline derivatives, UV-Vis spectra are used to study their electronic properties. researchgate.net The presence of substituents like nitro and hydroxyl groups can significantly alter the absorption spectrum. The nitro group, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, can lead to shifts in the absorption bands. vulcanchem.com

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by UV or visible light. Not all molecules fluoresce, but for those that do, the emission spectrum can provide information about the excited state and the molecule's environment. Studies on other fluorescent quinoline derivatives demonstrate that their emission properties can be sensitive to factors like solvent viscosity. researchgate.net The fluorescence of this compound would depend on the interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular weight of this compound is 190.16 g/mol . nih.gov In a mass spectrum, this would correspond to a molecular ion peak [M]⁺ at m/z 190. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, allowing for the determination of the elemental formula. The exact mass of this compound is 190.03784206 Da. nih.gov This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is a standard technique for the characterization of newly synthesized quinoline derivatives. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 190.16 g/mol | nih.gov |

| Exact Mass | 190.03784206 Da | nih.gov |

| Top Peak (m/z) | 190 | nih.gov |

Computational Chemistry and Quantum Mechanical Theoretical Studies

Theoretical calculations, particularly those based on quantum mechanics, are increasingly used to complement experimental data and provide a deeper understanding of molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. aimspress.com It has been successfully applied to study various quinoline derivatives. researchgate.netresearchgate.net

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations also provide information about the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO is an important parameter that relates to the molecule's reactivity and electronic transitions. researchgate.net

For the related molecule 8-hydroxyquinoline, DFT calculations using the B3LYP functional have been shown to be in good agreement with experimental vibrational spectra. researchgate.net Similar calculations for this compound would allow for a detailed analysis of its electronic properties, including the influence of the nitro and hydroxyl groups on the aromatic system.

Molecular Dynamics (MD) Simulations for Reactive Properties and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including their conformational changes and reactive properties. numberanalytics.comresearchgate.net By simulating the movement of atoms over time, MD can provide insights into the flexibility of the this compound molecule and identify its preferred spatial arrangements (conformers). numberanalytics.com The study of different conformations is crucial as it can influence the molecule's reactivity and physical properties. numberanalytics.com

Conformational analysis of related quinoline derivatives has revealed the existence of multiple stable conformers in the gas phase, which are likely present in the solid phase as well. scirp.org The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding, which can be elucidated through theoretical calculations. scirp.org

Prediction of Non-Linear Optical (NLO) Behavior and Associated Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. uobasrah.edu.iqfrontiersin.org Theoretical calculations, particularly those based on DFT, are instrumental in predicting the NLO properties of molecules like this compound. researchgate.net

Key parameters calculated to predict NLO behavior include the dipole moment, polarizability, and first and second-order hyperpolarizability. researchgate.net For similar 8-hydroxyquinoline derivatives, calculations have indicated significant NLO behavior, suggesting their potential for development as NLO materials. researchgate.net The presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the hydroxyl group) in an aromatic system can enhance NLO properties. vulcanchem.com

Theoretical studies on related organic co-crystals, such as 6-nitroquinoline (B147349) fumaric acid, have shown first-order hyperpolarizability values significantly larger than that of the standard NLO material, urea. researchgate.net This highlights the potential of nitro-substituted quinolines in the field of non-linear optics. The calculation of third-order nonlinear optical susceptibility (χ(3)) and the nonlinear refractive index (n2) from linear optical parameters further aids in characterizing the NLO response. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other reactants. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. eurjchem.com A smaller gap generally suggests higher reactivity. For quinoline derivatives, FMO analysis helps in understanding their electronic properties and predicting reaction sites. eurjchem.comresearchgate.net For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize the reactive regions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. readthedocs.io The MEP map shows regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions. readthedocs.ioresearchgate.net Red-colored regions typically indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net This mapping is valuable for predicting how this compound will interact with other molecules, including in ligand docking studies. sparkle.pro.br

| Parameter | Value (eV) |

| HOMO Energy | -6.19 |

| LUMO Energy | -1.71 |

| HOMO-LUMO Gap | 4.48 |

This interactive data table is based on theoretical calculations for a related compound and serves as an example of the type of data generated in FMO analysis.

Theoretical Characterization of Spectroscopic Parameters and Vibrational Modes

Theoretical calculations are essential for interpreting and assigning experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. researchgate.net By using methods like DFT, it is possible to calculate the vibrational frequencies of a molecule in its ground state. researchgate.net These calculated frequencies, when scaled appropriately, show good agreement with experimental values and allow for a detailed assignment of the vibrational modes. researchgate.net

A molecule with N atoms has 3N degrees of freedom. For a non-linear molecule, 3 of these are translational and 3 are rotational, leaving 3N-6 vibrational modes. libretexts.org These modes include stretching, bending, wagging, twisting, scissoring, and rocking motions of the atoms. libretexts.org For this compound (C₉H₆N₂O₃, N=20), the number of vibrational modes is 3(20) - 6 = 54.

Theoretical studies on quinoline derivatives have successfully used DFT with basis sets like 6-311++G(d,p) to compute vibrational spectra. researchgate.net The analysis often includes a Potential Energy Distribution (PED) calculation to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net Such theoretical characterization provides a deeper understanding of the molecular structure and bonding. smu.edu

Table 2: Calculated Vibrational Frequencies for a Related Nitroquinoline Compound (Note: This table is illustrative, based on data for 6-nitroquinoline fumaric acid, as specific data for this compound was not found). researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretching | 1393 |

| C-H Stretching | 3000-3100 |

| N-O Stretching | 1500-1600 |

| O-H Bending | 1300-1400 |

This interactive data table provides examples of theoretically calculated vibrational frequencies for a related molecule.

Reactivity and Mechanistic Investigations of 8 Nitroquinolin 6 Ol

Reduction Reactions of Nitro Groups to Amino Derivatives

The conversion of the nitro group in 8-Nitroquinolin-6-ol to an amino group is a pivotal transformation, yielding 8-Aminoquinolin-6-ol, a versatile intermediate for further synthesis. vulcanchem.com This reduction can be achieved through various methods, with a focus on selectivity to preserve the other functional groups.

Chemoselectivity is crucial when reducing this compound to avoid the reduction of the quinoline (B57606) ring itself. The goal is the exclusive transformation of the nitro group into an amine. Various reagents can be employed for this purpose. For instance, stannous chloride (SnCl2) in acidic media is a classic and effective method for the reduction of aromatic nitro compounds. nih.gov This method is generally well-tolerated by other functional groups like hydroxyls and halogens. nih.gov

Another approach involves the use of sodium dithionite (B78146) (Na2S2O4), which is effective for the reduction of nitro groups in the presence of other reducible functionalities. mdpi.com The regioselectivity of the reduction is straightforward in this molecule, as there is only one nitro group at the C-8 position, leading directly to the formation of 8-Aminoquinolin-6-ol.

Catalytic hydrogenation is a widely used and clean method for the reduction of nitro groups. libretexts.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation. clockss.org

The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) at atmospheric or slightly elevated pressure. vulcanchem.comclockss.org The process involves the adsorption of the nitroquinoline onto the catalyst surface, followed by the stepwise addition of hydrogen, leading to the formation of the corresponding amine. The general reaction is as follows:

C₉H₆N₂O₃ + 3H₂ → C₉H₈N₂O + 2H₂O

This method is highly efficient and often provides high yields of the desired 8-Aminoquinolin-6-ol. For example, the catalytic hydrogenation of similar 8-benzyloxy-1-cyanoisoquinolines over 10% Pd-C in methanol has been shown to effectively yield the corresponding 8-hydroxy derivatives. clockss.org

Table 1: Comparison of Reduction Methods for Nitroquinolines

| Method | Reagent/Catalyst | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| Chemical Reduction | Stannous Chloride (SnCl2)/HCl | Room temperature or gentle heating | 8-Aminoquinolin-6-ol | Effective for various nitroquinolines, tolerates many functional groups. nih.gov |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol/Ethanol, 1 atm H₂ | 8-Aminoquinolin-6-ol | Clean reaction with high yields, but may require optimization to avoid ring reduction. clockss.org |

Chemoselective Reduction Strategies and Regioselectivity

Alkylation and Acylation Reactions at the Hydroxyl Moiety

The phenolic hydroxyl group at the C-6 position of this compound is a key site for functionalization through alkylation and acylation reactions. These reactions allow for the introduction of various organic moieties, modifying the compound's properties.

Alkylation: The hydroxyl group can be converted into an ether via alkylation. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (like sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Acylation: The hydroxyl group can be esterified through acylation. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). clockss.org The base neutralizes the HCl or carboxylic acid byproduct. Friedel-Crafts acylation is another important reaction where an acyl group is added to an aromatic ring, though in this case, the reaction occurs at the hydroxyl group rather than the quinoline core. openstax.orgbyjus.commasterorganicchemistry.com

These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be useful in the synthesis of new derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline ring system in this compound has a complex reactivity pattern towards substitution reactions due to the presence of both an activating (hydroxyl) and a deactivating (nitro) group.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) because the nitrogen atom withdraws electron density from the ring system. gcwgandhinagar.com Furthermore, the potent electron-withdrawing nitro group at C-8 further deactivates the ring. However, the hydroxyl group at C-6 is an activating, ortho-, para-directing group. In quinoline, electrophilic substitution typically occurs on the benzene ring portion, at positions C-5 and C-8. gcwgandhinagar.com In this compound, the C-8 position is already substituted. The directing effect of the C-6 hydroxyl group would favor substitution at the C-5 and C-7 positions. The strong deactivation by the nitro group means that harsh reaction conditions would likely be required for any electrophilic substitution to occur. For instance, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) occurs at the 7-position. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, especially enhanced by the C-8 nitro group, makes it susceptible to nucleophilic attack. gcwgandhinagar.com Nucleophilic substitution on the quinoline ring generally occurs on the pyridine ring at the C-2 or C-4 positions. gcwgandhinagar.com However, the nitro group strongly activates the ring for nucleophilic substitution of hydrogen, particularly at positions ortho and para to it. This is known as Vicarious Nucleophilic Substitution (VNS). nih.govnih.gov For 8-nitroquinoline (B147351), VNS reactions have been shown to occur at the C-7 (ortho) and C-5 (para) positions. grafiati.com Therefore, in this compound, the positions most likely to undergo nucleophilic attack are C-5 and C-7. Studies on 5-nitro-8-hydroxyquinoline have shown that it can act as a C-nucleophile at the C-7 position in C-C coupling reactions, while the C-6 position is identified as an electrophilic center. researchgate.net

Cyclocondensation and Annulation Reactions for Heterocyclic Ring Formation

This compound and its derivatives, particularly the reduced 8-Aminoquinolin-6-ol, are valuable precursors for the synthesis of more complex, fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions involve the formation of new rings fused to the quinoline core.

For example, the amino group of 8-Aminoquinolin-6-ol can react with a variety of bifunctional reagents to construct new rings. A reaction with a 1,3-dicarbonyl compound could lead to the formation of a new pyrimidine (B1678525) or diazepine (B8756704) ring fused to the quinoline system. Intramolecular cyclization reactions are also possible. A proposed mechanism for the synthesis of quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols involves an intramolecular cyclization step followed by dehydration and aromatization. frontiersin.orgnih.gov Similar strategies could be envisioned starting from derivatives of this compound. These types of reactions are significant in combinatorial chemistry and the development of novel polycyclic aromatic compounds.

Investigation of Intramolecular and Intermolecular Interactions

The spatial arrangement of the hydroxyl and nitro groups in this compound allows for specific non-covalent interactions that influence its physical and chemical properties.

Intramolecular Interactions: There is a potential for an intramolecular hydrogen bond to form between the hydrogen atom of the C-6 hydroxyl group and one of the oxygen atoms of the C-8 nitro group. researchgate.net This would result in the formation of a stable six-membered ring-like structure, which can affect the acidity of the hydroxyl group and the rotational freedom of the nitro group. Such intramolecular hydrogen bonds are known to influence the conformation and reactivity of molecules. researchgate.net

Intermolecular Interactions: In the solid state, this compound molecules can interact with each other through various intermolecular forces. libretexts.orgyoutube.com These include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the quinoline nitrogen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. savemyexams.com This can lead to the formation of hydrogen-bonded dimers or extended polymeric chains. researchgate.net For example, in 7-bromoquinolin-8-ol, intermolecular O-H···N hydrogen bonds lead to the formation of dimers in the solid state. researchgate.net

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, leading to stabilizing π-π interactions. researchgate.net These interactions are common in aromatic systems and play a significant role in the crystal packing of the molecule.

These combined intra- and intermolecular forces dictate the supramolecular architecture of this compound in the solid state and can influence its solubility and other physical properties.

Coordination Chemistry and Ligand Design with 8 Nitroquinolin 6 Ol

Formation of Metal Complexes and Their Solution Stability

The ability of a ligand to form stable complexes with metal ions in solution is a fundamental aspect of its coordination chemistry. This stability is quantified by the formation or stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. airo.co.in The stability of metal complexes is a critical factor, governed by both thermodynamic and kinetic properties, which dictates their reactivity and potential applications. airo.co.in

The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand itself. airo.co.in For the HQNO₂-L-Pro derivative, the affinity for metal ions at a physiological pH of 7.4 was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The high stability of these complexes is crucial, as it can facilitate the transport of the molecule to a biological target. mdpi.com

Below is a table of formation constants for metal complexes with the related ligand, HQNO₂-L-Pro, determined through UV-vis titrations.

| Species | log β |

|---|---|

| [Fe(III)(L)]+ | 12.11 ± 0.09 |

| [Fe(III)(L)2]- | 22.5 ± 0.2 |

| [Fe(III)(L)3]3- | 29.2 ± 0.5 |

| [Fe(II)(L)] | 8.11 ± 0.07 |

| [Fe(II)(L)2]2- | 15.2 ± 0.2 |

| [Fe(II)(L)3]4- | 20.3 ± 0.4 |

| [Cu(II)(HL)]+ | 10.33 ± 0.04 |

| [Cu(II)(L)] | 3.86 ± 0.08 |

| [Cu(II)(HL)2] | 19.89 ± 0.04 |

| [Cu(II)(HL)(L)]- | 13.25 ± 0.05 |

| [Cu(II)(L)2]2- | 5.5 ± 0.1 |

| [Zn(II)(HL)]+ | 8.6 ± 0.2 |

| [Zn(II)(HL)2] | 17.0 ± 0.3 |

Data sourced from a study on a 5-nitro-8-hydroxyquinoline-proline hybrid (HQNO₂-L-Pro), a derivative of 8-hydroxyquinoline (B1678124). mdpi.com The species are represented with L as the fully deprotonated ligand and HL as the singly protonated ligand.

Ligand Properties and Coordination Modes (e.g., N,O-donor Set)

8-Nitroquinolin-6-ol is a derivative of 8-hydroxyquinoline (8-HQ), which is a classic bidentate, monoprotic chelating agent. nih.govscirp.org The primary coordination sites for 8-HQ and its derivatives are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgtandfonline.comscirp.org Upon deprotonation of the hydroxyl group, the ligand binds to a metal ion via this N,O-donor set to form a stable five-membered chelate ring. nih.gov This (N,O⁻) coordination mode is well-documented for a vast number of metal complexes with 8-HQ derivatives. mdpi.com

The structure of this compound features two key functional groups that dictate its properties: a hydroxyl group at position 6 and a nitro group at position 8. vulcanchem.com The hydroxyl group can act as a weak acid and is crucial for forming the chelate ring. vulcanchem.com The nitro group at the 8-position is strongly electron-withdrawing, which significantly influences the electron density distribution across the quinoline ring system. vulcanchem.com This electronic effect can modulate the basicity of the quinoline nitrogen and the acidity of the hydroxyl proton, thereby affecting the stability and reactivity of the resulting metal complexes. The presence of these functional groups confers specific chemical reactivity that distinguishes it from other quinoline derivatives. vulcanchem.com

Role in Metal Ion Chelation and Selective Metal Sensing

The inherent chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives, including this compound, potent agents for metal ion binding. nih.govtandfonline.com This property is the foundation for their use in various applications, from analytical chemistry to medicinal fields. scispace.com The formation of stable complexes allows for the sequestration of metal ions from a solution.

A significant application of this chelation property is in the development of chemosensors for the selective detection of metal ions. scispace.com Many 8-HQ derivatives exhibit weak fluorescence in their free state, but experience a substantial enhancement in fluorescence emission upon complexation with certain metal ions. scirp.orgscispace.com This "turn-on" fluorescence response is often attributed to the increased rigidity of the molecule upon metal binding, which hinders non-radiative decay processes. scispace.com This phenomenon allows for the sensitive and selective detection of specific metal ions like Al³⁺ and Zn²⁺. scispace.com

Furthermore, the introduction of specific substituents onto the 8-HQ core can tune the selectivity and sensitivity of the sensor. For example, azo-derivatives of 8-hydroxyquinoline have been developed as colorimetric chemosensors, where metal binding induces a visible color change, allowing for the detection of ions like nickel. rsc.org The electron-withdrawing nitro group in this compound would be expected to influence the photophysical properties of both the free ligand and its metal complexes, potentially making it a candidate for selective metal ion sensing applications.

Integration into Metal-Organic Frameworks (MOFs) and Supramolecular Coordination Assemblies

The rational design of ligands is central to the construction of complex, functional materials like Metal-Organic Frameworks (MOFs) and supramolecular coordination assemblies. MOFs are crystalline materials built from metal ions or clusters connected by organic linker molecules. prometheanparticles.co.uk These materials are known for their exceptionally high porosity and surface area, which makes them suitable for applications in gas storage, separation, and catalysis. prometheanparticles.co.uk The versatility of MOFs stems from the nearly limitless combination of metals and organic linkers, which allows for precise control over pore size and functionality. prometheanparticles.co.uk A molecule like this compound, with its defined coordination sites (the N,O-donor set), has the potential to act as a functionalized organic linker in the synthesis of novel MOFs.

Beyond infinite frameworks, coordination-driven self-assembly can produce discrete, well-defined two- and three-dimensional structures known as supramolecular coordination complexes. wikipedia.orgclemson.edu These assemblies are formed through the spontaneous and predictable reaction between metal ions with specific coordination geometries and carefully designed organic ligands. wikipedia.org The resulting structures can range from simple 2D metallacycles to complex 3D metallacages. wikipedia.org The design flexibility and the dynamic, often reversible, nature of the metal-ligand bonds allow for the creation of sophisticated molecular containers, reactors, and sensors. wikipedia.orgclemson.edu The bidentate chelating nature of this compound makes it a potential building block for such supramolecular architectures.

Influence of Complexation on Spectroscopic and Electronic Properties

The coordination of this compound to a metal ion profoundly alters its electronic structure, leading to significant changes in its spectroscopic properties. The interaction between the ligand's orbitals and the metal's d-orbitals creates new molecular orbitals, which affects how the molecule absorbs and emits light.

One of the most common observations upon complexation of 8-hydroxyquinoline derivatives is a change in their UV-Visible absorption spectra. mdpi.com Metal binding can cause a shift in the absorption bands to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. scirp.org For example, in a study of Co(II) and Ni(II) complexes with 8-HQ, the absorption maxima of the complexes were observed at different wavelengths compared to the free ligand. scirp.org These shifts are a direct consequence of the perturbation of the π-electron system of the quinoline ring upon coordination.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 8-HQ | Methanol (B129727) | 310 |

| Co(II)-8-HQ Complex | Methanol | 278 |

| Ni(II)-8-HQ Complex | Methanol | 275 |

| Cu(II)-8-HQ Complex | Methanol | 274 |

| 8-HQ | Chloroform | 315 |

| Co(II)-8-HQ Complex | Chloroform | 270 |

| Ni(II)-8-HQ Complex | Chloroform | 268 |

| Cu(II)-8-HQ Complex | Chloroform | 265 |

| 8-HQ | DMSO | 318 |

| Co(II)-8-HQ Complex | DMSO | 371 |

| Ni(II)-8-HQ Complex | DMSO | 366 |

| Cu(II)-8-HQ Complex | DMSO | 398 |

Data sourced from a study on 8-hydroxyquinoline (8-HQ) and its complexes. scirp.org

Biological Activities and Mechanistic Insights of 8 Nitroquinolin 6 Ol and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, and the introduction of a nitro group at the 8-position can significantly influence this activity. Research into 8-nitroquinolin-6-ol and its analogues has revealed promising antibacterial and antifungal effects.

Antibacterial Mechanisms of Action

DNA Gyrase Inhibition: A primary mechanism by which quinolone-based compounds exert their antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, the compounds can induce lethal double-strand breaks in the bacterial DNA. mdpi.com Specifically, in many Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the preferential target in Gram-positive bacteria. nih.gov The introduction of an 8-nitro group in fluoroquinolone derivatives has been shown to facilitate the addition of nucleophiles at the C-7 position, a key site for modulating antibacterial spectrum and potency. nih.govresearchgate.net

Research on new 8-nitrofluoroquinolone derivatives has shown interesting antibacterial activity against both Gram-positive and Gram-negative strains. nih.govresearchgate.net For instance, certain derivatives have demonstrated good activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.govresearchgate.net The lipophilicity of the substituent groups on the quinoline core appears to play a role, with more lipophilic groups enhancing activity against Gram-positive strains. nih.govresearchgate.net

Biofilm Formation: While direct studies on the effect of this compound on biofilm formation are limited, the broader class of quinoline derivatives has been investigated for this activity. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant advantage. The mechanisms often involve interference with bacterial adhesion, quorum sensing, or the production of extracellular polymeric substances that form the biofilm matrix. Further research is needed to specifically elucidate the role of this compound derivatives in this context.

Antifungal Mechanisms and Synergistic Effects

Quinoline derivatives, including those with a nitro group, have also demonstrated antifungal properties. researchgate.netmdpi.com The mechanisms of antifungal action can be diverse, often involving the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal growth and morphogenesis. e-jmi.org For example, some 8-hydroxyquinoline (B1678124) derivatives have shown potent activity against various fungi, including Candida and Aspergillus species. mdpi.commdpi.com

Synergistic Effects: A promising strategy to combat fungal infections and overcome drug resistance is the use of combination therapy. mdpi.com The synergistic interaction between a quinoline derivative and a conventional antifungal agent can lead to enhanced efficacy. e-jmi.org Studies on 8-hydroxyquinoline derivatives have shown synergistic effects when combined with antifungal drugs like amphotericin B and voriconazole (B182144) against various fungal strains. nih.govnih.gov This synergy can lower the required dosage of each drug, potentially reducing toxicity and making the treatment more effective against resistant pathogens. mdpi.com For instance, the association of an 8-hydroxyquinoline derivative, PH151, with amphotericin B and voriconazole showed a synergistic effect for over 50% of the tested strains. nih.gov

Anticancer Activity Investigations

In addition to their antimicrobial effects, derivatives of 8-nitroquinoline (B147351) have been a subject of intense investigation for their potential as anticancer agents. researchgate.netresearchgate.net Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and drug resistance.

Induction of Apoptosis and Inhibition of Cancer Cell Proliferation

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several quinoline-chalcone derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including MGC-803, HCT-116, and MCF-7 cells. mdpi.com For example, one such derivative, compound 12e, exhibited potent inhibitory activity against these cell lines with IC50 values significantly lower than the standard drug 5-fluorouracil. mdpi.com Furthermore, coumarin (B35378) derivatives have been shown to induce apoptosis in a dose-dependent manner. frontiersin.org

Interaction with Cancer Cell Lines and Identification of Molecular Targets

The anticancer activity of 8-nitroquinoline derivatives is often linked to their ability to interact with and inhibit specific molecular targets within cancer cells.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. biorxiv.orgmdpi.com Several quinoline-based compounds have been developed as EGFR inhibitors. ugm.ac.id Molecular docking studies have revealed that 8-nitroquinoline derivatives can bind to the tyrosine kinase domain of EGFR, suggesting a potential mechanism for their anticancer activity. researchgate.net For instance, a specific derivative, compound 22g, was shown to interact with the EGFR tyrosine kinase domain, exhibiting high potency against MCF-7 breast cancer cells. researchgate.net

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is another key protein involved in cell growth and proliferation, and its signaling pathway is often dysregulated in cancer. nih.gov Some quinoline derivatives have been identified as dual inhibitors of PI3K and mTOR, two critical components of a major cancer-promoting pathway. mdpi.com The inhibition of both EGFR and mTOR signaling pathways can lead to a more effective blockade of cancer cell growth. nih.gov

Modulation of P-glycoprotein (P-gp) in Multidrug Resistance Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. mdpi.comfrontiersin.org One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. mdpi.comthno.org

Several studies have focused on developing P-gp inhibitors to reverse MDR. rsc.org Some quinoline derivatives have shown potential in modulating P-gp activity. While direct evidence for this compound is still emerging, the broader class of quinoline compounds has been investigated for this purpose. The strategy involves designing molecules that can either directly inhibit the P-gp pump or interfere with its function, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. rsc.org

Anti-inflammatory and Antiviral Properties

Quinoline derivatives, including those related to this compound, have garnered attention for their diverse biological activities, which include anti-inflammatory and antiviral effects. nih.gov The core quinoline structure serves as a versatile scaffold for developing therapeutic agents. researchgate.neta2bchem.com

The anti-inflammatory potential of quinoline compounds has been linked to their ability to modulate key inflammatory pathways. For instance, 8-hydroxyquinoline (8-HQ), a closely related structural analog, has been shown to inhibit the production of nitric oxide (NO) at the transcriptional level by interfering with the DNA binding of nuclear factor-kappa B (NF-κB) and CCAAT/enhancer-binding protein beta (C/EBPβ). nih.govdovepress.com This mechanism suggests that derivatives of this compound could potentially exert anti-inflammatory effects by targeting similar transcription factors involved in the inflammatory response.

In the realm of antiviral research, certain quinoline derivatives have demonstrated notable efficacy. Studies on 8-hydroxyquinoline derivatives have shown that their antiviral activity is significantly influenced by the nature and position of substituents on the anilide ring. mdpi.com For example, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide derivative displayed an 85.0% inhibition of virus growth with minimal cytotoxicity. mdpi.com This activity was correlated with the presence of electron-withdrawing groups, such as the nitro group (NO2), and increased lipophilicity. mdpi.com Specifically, di- and tri-substituted derivatives with chloro and fluoro groups showed high inhibition of H5N1 virus growth. mdpi.com These findings suggest that the nitro group at the 8-position of this compound, being a strong electron-withdrawing group, could be a critical determinant of its potential antiviral properties.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the quinoline scaffold influence efficacy and for guiding the design of more potent and selective compounds. nih.govwho.int

Influence of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the quinoline ring are paramount in determining the biological profile of the molecule. who.int The hydroxyl group's position, for instance, is a critical factor. Studies on various hydroxyquinoline isomers have shown that derivatives with a hydroxyl group at the C-8 position display effective inhibitory activity against certain bacteria, whereas isomers with the hydroxyl group at other positions, like C-2, C-4, or C-6, show no such activity. nih.gov

The electronic properties of substituents also play a significant role. Electron-withdrawing groups (EWGs) have been shown to enhance the biological activity of certain quinoline derivatives. mdpi.comacs.org For example, the antiviral activity of 8-hydroxyquinoline carboxamides against the H5N1 virus was found to be positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. mdpi.com Similarly, in a study comparing 2-styryl-8-hydroxy quinolines with 2-styryl-8-nitro quinolines, an EWG like a bromine atom on the styryl ring was found to be important for high cytotoxicity. acs.org

However, the effect of the nitro group itself can be complex. While the nitro group at the 3-position has been linked to potent antiparasitic activity, it can also lead to higher cytotoxicity compared to non-nitro analogs. A comparative study of 2-styryl quinoline derivatives revealed that analogues with a hydroxyl group at the C-8 position exhibited better cytotoxicity against HeLa cancer cells than those with a nitro group at the same position, although the nitro-derivatives still showed activity. acs.org This suggests a nuanced role for the 8-nitro substituent, where its strong electron-withdrawing nature could contribute to activity but may need to be balanced to optimize the therapeutic index.

| Compound Class | Substituent at C8 | Other Key Substituents | Observed Activity Trend | Reference |

| 2-Styryl-quinolines | -OH | -Br on styryl ring | Higher cytotoxicity | acs.org |

| 2-Styryl-quinolines | -NO2 | -Br on styryl ring | Lower cytotoxicity than -OH analog, but still active | acs.org |

| 8-Hydroxyquinoline Carboxamides | -OH | Electron-withdrawing groups on anilide ring | Increased antiviral (H5N1) activity | mdpi.com |

| Hydroxyquinolines | -OH | - | Essential for antibacterial activity against specific strains | nih.gov |

| Nitroquinolines | 3-NO2 | - | Potent antiparasitic activity, but higher cytotoxicity |

Impact of Molecular Lipophilicity on Bioavailability and Potency

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and potency. azolifesciences.com A delicate balance between lipophilicity and polarity is essential for oral bioavailability. iapchem.org While high lipophilicity can promote cell membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and toxicity. azolifesciences.comiapchem.org

For quinoline derivatives, lipophilicity has been shown to directly correlate with certain biological activities. In the case of 8-hydroxyquinoline derivatives with antiviral properties against H5N1, the activity was found to increase linearly with rising lipophilicity. mdpi.com The introduction of halogen atoms is a common strategy to increase the lipophilicity of quinoline compounds. mdpi.com However, excessively high lipophilicity can compromise bioavailability. azolifesciences.com Therefore, optimizing the lipophilicity of this compound derivatives is a key strategy in drug design. Quantum chemical calculations can be used to predict lipophilicity (log P) and the distribution coefficient (log D) at physiological pH, helping to select compounds with a favorable profile for overcoming biological membranes. medicine.dp.ua Studies suggest an optimal log P range between zero and three for good bioavailability. azolifesciences.com

| Derivative Class | Lipophilicity Modulator | Effect on Activity/Bioavailability | Reference |

| 8-Hydroxyquinoline Carboxamides | Halogen substituents | Increased lipophilicity correlates with increased antiviral activity | mdpi.com |

| General Drugs | High lipophilicity (high log P) | Can lead to poor solubility, high metabolic turnover, and low absorption | azolifesciences.com |

| "Beyond Rule of Five" Drugs | Polarity vs. Lipophilicity | An optimal balance is crucial for oral bioavailability | iapchem.org |

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Rational drug design aims to develop new compounds with improved potency, selectivity, and reduced toxicity based on an understanding of the biological target and SAR. mdpi.com For quinoline-based compounds, several strategies are employed.

Fragment-based drug discovery is one such approach. This involves identifying small molecular fragments, like the 8-hydroxyquinoline core, that bind to a biological target and then growing or linking these fragments to create more potent, high-affinity ligands. researchgate.net This strategy was successfully used to develop novel inhibitors of the HIV-1 integrase interaction with LEDGF/p75, starting from the 8-hydroxyquinoline fragment. researchgate.net Modifications at the C5 and C7 positions of the quinoline core improved potency, while subsequent optimization yielded potent inhibitors with low cytotoxicity. researchgate.net

Another strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance activity or target selectivity. scispace.com Furthermore, modifying derivatives to improve their physicochemical properties is a common approach. For example, conjugation with a sugar moiety has been explored to facilitate intermembrane transport of 8-HQ derivatives, and encapsulation in nanocarriers is being investigated to improve efficacy and reduce systemic side effects. researchgate.net These strategies could be applied to the this compound backbone to develop derivatives with enhanced therapeutic profiles.

In Silico Biological Studies and Molecular Docking Simulations

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools in modern drug discovery for predicting and analyzing the interactions between a ligand and its biological target at a molecular level. nih.govucj.org.ua These computational studies provide insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, thereby guiding the rational design of more effective drugs. mdpi.complos.org

For quinoline derivatives, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes and receptors. ucj.org.uaresearchgate.net Docking simulations can identify key amino acid residues in the active site of a target protein that form hydrogen bonds or other interactions with the ligand. ucj.org.uamdpi.com For example, docking studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with the enzyme α-amylase revealed favorable inhibitory properties, with the best-performing compound showing a docking score of -7.43 kcal/mol. plos.org

Molecular dynamics simulations can further evaluate the stability of the predicted protein-ligand complexes over time. nih.govplos.org By analyzing parameters such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and the number of hydrogen bonds, researchers can assess the stability and binding affinity of the complex, as demonstrated in studies of fullerene-based derivatives against SARS-CoV-2 Mpro. nih.gov Such in silico exploration of 6-sulfonyl-8-nitrobenzothiazinone derivatives, which share the nitro-aromatic feature with this compound, has identified promising candidates against Mycobacterium tuberculosis, highlighting the utility of these methods for this class of compounds. researchgate.net

Biophysical Studies of Biological Interactions with Macromolecules and Cellular Pathways

Biophysical techniques provide experimental validation and detailed characterization of the interactions between drug candidates and biological macromolecules like proteins and nucleic acids. These studies are essential for elucidating the mechanism of action. researchgate.netacs.org

For quinoline-based compounds, various biophysical methods have been employed to study their binding to targets such as DNA and serum albumins. researchgate.netacs.org Electronic absorption spectroscopy (UV-Vis titration) and fluorescence spectroscopy are commonly used to determine binding constants and understand the nature of the interaction. For instance, studies on a quercetin-iron(III) complex demonstrated efficient interaction with human serum albumin (HSA) through a hydrophobicity-induced mechanism. acs.org

Circular dichroism (CD) spectroscopy can be used to monitor conformational changes in the macromolecule upon ligand binding. acs.org Viscosity measurements and spectral titration studies of metal complexes with calf thymus DNA (CT-DNA) have indicated that some complexes bind via an intercalation mode, where the planar aromatic structure of the quinoline ring inserts between the base pairs of the DNA double helix. researchgate.net This mode of interaction can lead to DNA cleavage, a mechanism relevant to anticancer activity. researchgate.net These biophysical approaches are directly applicable to investigating how this compound and its derivatives interact with cellular components, providing crucial insights into their biological effects.

Investigation of DNA Synthesis Inhibition

Direct studies investigating the inhibition of DNA synthesis by this compound are not readily found in the current body of scientific literature. However, the broader class of quinoline derivatives has been recognized for its potential to interfere with DNA replication. nih.gov For instance, some quinolones act by inhibiting topoisomerase II (DNA gyrase), an enzyme crucial for relaxing supercoiled DNA during replication. nih.gov

Furthermore, the structurally related compound 4-nitroquinoline-1-oxide (NQO) is a known DNA damaging agent that forms adducts with DNA bases, thereby blocking replication. nih.gov While this provides a potential mechanism for related nitroquinolines, it is important to emphasize that no specific research has confirmed a similar mode of action for this compound.

Modulation of Specific Enzymes and Receptors

There is a scarcity of research on the direct modulation of specific enzymes and receptors by this compound. The biological activity of quinoline derivatives is often linked to their ability to chelate metal ions, which are essential cofactors for many enzymes. wikipedia.orgrsc.org For example, the isomer Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) has been shown to inhibit cathepsin B, a cysteine protease involved in tumor progression, and MetAP2, an enzyme associated with angiogenesis. wikipedia.orgselleckchem.com

Additionally, some quinoline derivatives have been investigated for their interaction with various receptors. For instance, certain 8-amino-5-nitro-6-phenoxyquinolines have been studied as potential neuropeptide Y receptor ligands. wikipedia.org However, no such specific receptor binding studies have been published for this compound.

Applications in Advanced Materials and Supramolecular Assemblies

Utilization as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its derivatives are renowned for their role in organic electronics, particularly as components of Organic Light-Emitting Diodes (OLEDs). scispace.com The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq3), which is widely used as an excellent electron-transporting and emissive material in OLEDs. researchgate.netscience.gov The electron-deficient nature of the pyridine (B92270) ring within the quinoline (B57606) structure facilitates electron transport.

While direct application of 8-Nitroquinolin-6-ol in OLEDs is not extensively documented, its structural motifs are highly relevant. The introduction of substituents onto the 8-HQ framework is a common strategy to tune the material's properties. For instance, styryl quinoline derivatives, including those with nitro groups, have been explored as potential OLED materials. acs.org The nitro group, being strongly electron-withdrawing, can significantly influence the electron affinity and charge transport characteristics of the molecule.

Furthermore, nitroquinoline derivatives serve as precursors in the synthesis of more complex heterocyclic systems, such as phenanthrolines, which are also employed as high-performance electron-transport layers in OLEDs. researchgate.net Research in this area has shown that devices incorporating such derivatives exhibit lower operating voltages and improved efficiency compared to standard Alq3-based devices, highlighting the favorable electron-transport properties imparted by these quinoline-based structures. researchgate.net The potential reduction of the nitro group in this compound to an amino group offers another route to synthesize novel materials with tailored electronic properties for OLED applications. vulcanchem.com